molecular formula C30H26N2O9S B179288 Nsp-dmae-nhs CAS No. 194357-64-7

Nsp-dmae-nhs

Cat. No.: B179288
CAS No.: 194357-64-7
M. Wt: 590.6 g/mol
InChI Key: AAYSIOJYGRABGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NSP-DMAE-NHS is a chemiluminescent reagent that is widely used in the fields of inorganic and organic compounds, environmental monitoring, biological and pharmaceutical analysis . It is also commonly used for sensitive detection and diagnosis of various types of diseases . In terms of in vitro diagnostics, this compound compounds are well suited for labeling DNA strands to make chemiluminescent DNA probes .

Mode of Action

The direct chemiluminescence mechanism of this compound is mainly based on the energy transfer process within its molecule . Under the action of excitation light, the electrons in the this compound molecule are excited to an energy level state, forming excited state molecules . When these excited state molecules return to the ground state, they release energy, producing a chemiluminescence phenomenon .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a chemiluminescent probe. It can be used to label biomolecules such as proteins, nucleic acids, and peptides for fluorescence immunoassay, immunohistochemistry, protein interaction research, and more . Furthermore, this compound can also be used for cell and tissue labeling, providing significant assistance for biomedical research .

Result of Action

The result of this compound’s action is the production of a chemiluminescent signal that can be detected and measured. This signal can be used to accurately and stably detect the presence and changes of target molecules in complex biological systems . Its excellent fluorescence performance and chemical stability make it an indispensable tool in biomedical research, providing reliable experimental data and results .

Action Environment

The luminescence intensity of this compound can be affected by certain external conditions, such as temperature and pH . Therefore, in specific applications, it is necessary to optimize and control the experimental conditions according to these factors . Despite these potential interferences, this compound remains a powerful chemiluminescent reagent due to its high sensitivity, rapid luminescence, and high purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nsp-dmae-nhs involves the reaction of acridinium derivatives with N-succinimidyl ester. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nsp-dmae-nhs undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nsp-dmae-nhs has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Nsp-dmae-nhs is compared with other similar chemiluminescent compounds such as:

This compound stands out due to its unique combination of high sensitivity, stability, and water solubility, making it a preferred choice in various research and industrial applications .

Properties

IUPAC Name

3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYSIOJYGRABGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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